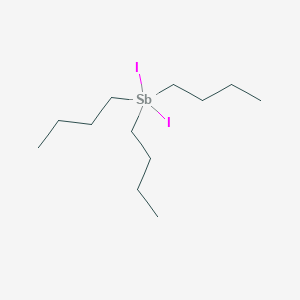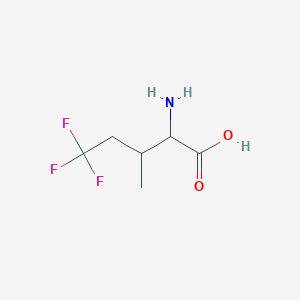![molecular formula C22H22O8 B14303407 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate CAS No. 113122-24-0](/img/structure/B14303407.png)
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is an organic compound with a complex structure that includes a benzene ring substituted with three acetoxy groups and a propanoyl group attached to a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate typically involves multiple steps, including Friedel-Crafts acylation, esterification, and nucleophilic substitution reactions. The process begins with the acylation of benzene-1,3,5-triol using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the esterification of the resulting intermediate with acetic anhydride to introduce the acetoxy groups. Finally, the methoxyphenylpropanoyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the methoxyphenylpropanoyl moiety can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3,5-triyl triacetate: Similar structure but lacks the methoxyphenylpropanoyl group.
1,3,5-Triacetoxybenzene: Another similar compound with three acetoxy groups on a benzene ring.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Contains multiple methoxy groups and an allyl group .
Uniqueness
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is unique due to the presence of both acetoxy and methoxyphenylpropanoyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113122-24-0 |
|---|---|
Fórmula molecular |
C22H22O8 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[3,5-diacetyloxy-4-[3-(4-methoxyphenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C22H22O8/c1-13(23)28-18-11-20(29-14(2)24)22(21(12-18)30-15(3)25)19(26)10-7-16-5-8-17(27-4)9-6-16/h5-6,8-9,11-12H,7,10H2,1-4H3 |
Clave InChI |
JSFBYTDHZVSSEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)CCC2=CC=C(C=C2)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

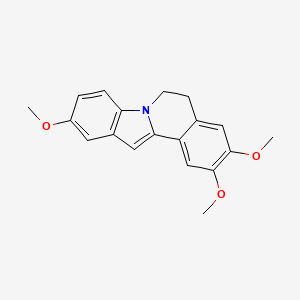
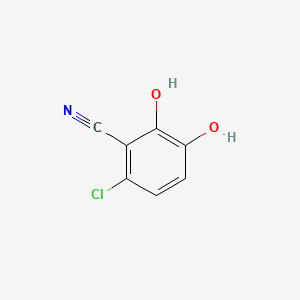
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
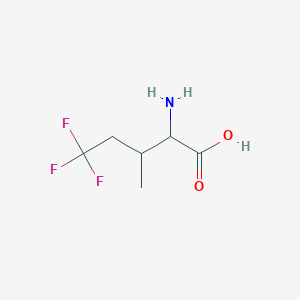

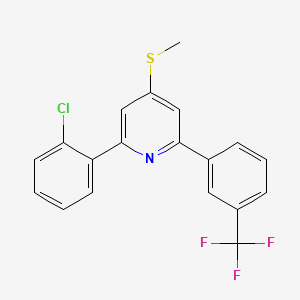
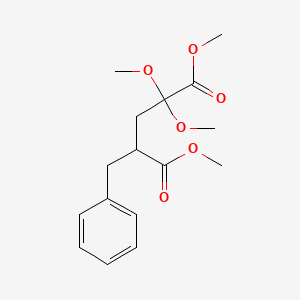
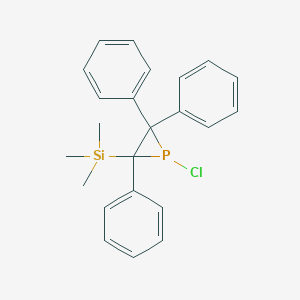
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
